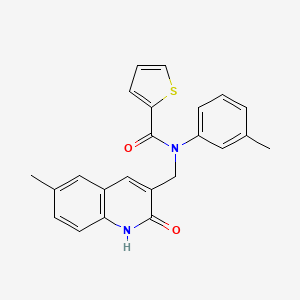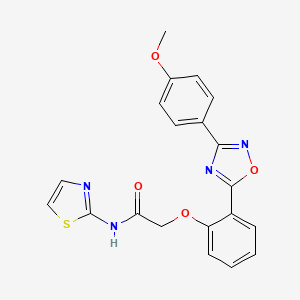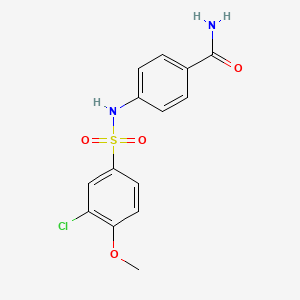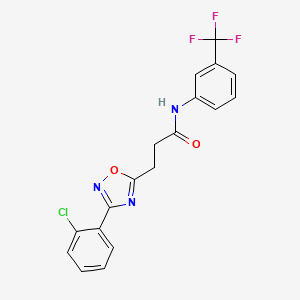
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide, also known as HMQC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and act as a fluorescent probe in biological imaging. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide in lab experiments is its potential as a fluorescent probe in biological imaging. Additionally, this compound has shown promising results in inducing apoptosis in cancer cells and reducing inflammation in animal models. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to explore its potential as an anti-inflammatory agent and its effects on various inflammatory pathways. Additionally, further studies are needed to fully understand its potential as a fluorescent probe in biological imaging and to develop more efficient synthesis methods.
Métodos De Síntesis
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide can be synthesized by reacting 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with m-toluidine and thiophene-2-carboxylic acid in the presence of a base. The resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)thiophene-2-carboxamide has shown potential in various fields of scientific research. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. This compound has also been investigated for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-5-3-6-19(12-15)25(23(27)21-7-4-10-28-21)14-18-13-17-11-16(2)8-9-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZPAFNUKDGIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)
![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)



![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)








